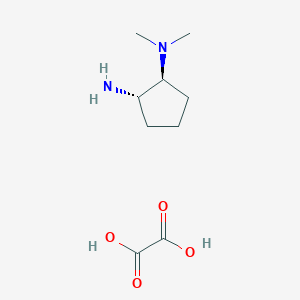
(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate is a chiral diamine compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of two chiral centers, making it an important subject in stereochemistry and asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate typically involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with oxalic acid to form the oxalate salt. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of (1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or interact with biological receptors to exert its effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate: The enantiomer of the compound with different stereochemistry.
Cyclopentane-1,2-diamine: A similar compound without the dimethyl groups.
N,N-Dimethylcyclohexane-1,2-diamine oxalate: A structurally related compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate is unique due to its specific stereochemistry and the presence of dimethyl groups, which can influence its reactivity and interactions. Its chiral nature makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial.
Propriétés
Formule moléculaire |
C9H18N2O4 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
(1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine;oxalic acid |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-9(2)7-5-3-4-6(7)8;3-1(4)2(5)6/h6-7H,3-5,8H2,1-2H3;(H,3,4)(H,5,6)/t6-,7-;/m0./s1 |
Clé InChI |
OWVCQRFWHUAMNV-LEUCUCNGSA-N |
SMILES isomérique |
CN(C)[C@H]1CCC[C@@H]1N.C(=O)(C(=O)O)O |
SMILES canonique |
CN(C)C1CCCC1N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


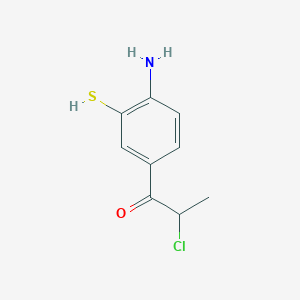
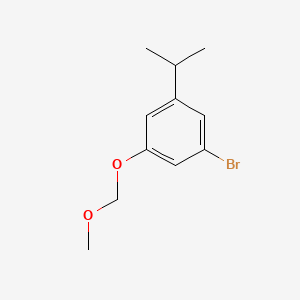
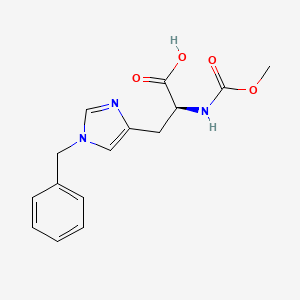
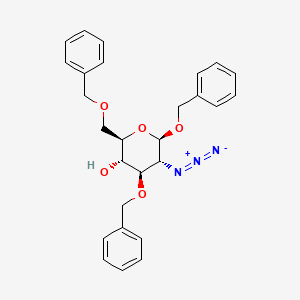

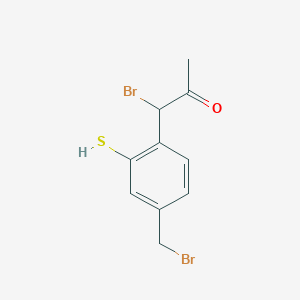
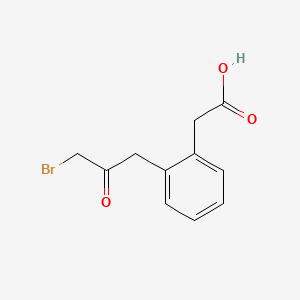

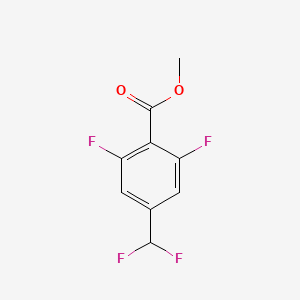

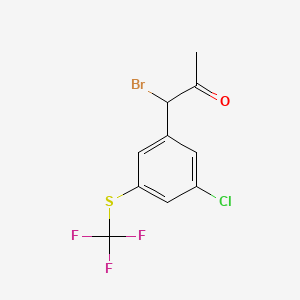
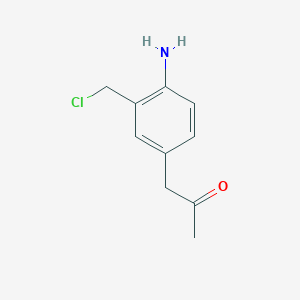
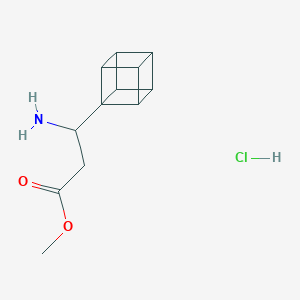
![3-Methyl-3,4-dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14038176.png)
